molecular formula C16H23N5O4 B12940738 N-Cyclopentyl-2-methyladenosine CAS No. 222159-14-0

N-Cyclopentyl-2-methyladenosine

Cat. No.: B12940738
CAS No.: 222159-14-0
M. Wt: 349.38 g/mol
InChI Key: SNKCKGGONFMYNX-XNIJJKJLSA-N
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Description

The compound (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule It features a purine base attached to a tetrahydrofuran ring, with a cyclopentylamino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the purine base: This can be achieved through a series of condensation reactions involving formamide derivatives and amines.

    Attachment of the cyclopentylamino group: This step often involves nucleophilic substitution reactions where a cyclopentylamine reacts with a halogenated purine derivative.

    Construction of the tetrahydrofuran ring: This can be synthesized through cyclization reactions involving diols and appropriate catalysts.

    Introduction of the hydroxymethyl group: This step can be achieved through hydroxymethylation reactions using formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The purine ring can be reduced under hydrogenation conditions to yield dihydropurine derivatives.

    Substitution: The cyclopentylamino group can be substituted with other amines through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Various amines, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylated derivatives.

    Reduction: Dihydropurine derivatives.

    Substitution: Amino-substituted purine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and metabolic pathways involving purine derivatives.

    Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors in biological systems. The purine base can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. The cyclopentylamino group can enhance binding affinity to specific molecular targets, while the hydroxymethyl group can participate in hydrogen bonding, further stabilizing interactions.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    2-Aminopurine: A purine analog used in biochemical research.

    Cyclopentyladenosine: A compound with a similar cyclopentylamino group.

Uniqueness

This compound is unique due to the combination of its purine base, cyclopentylamino group, and hydroxymethyl group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile tool in medicinal chemistry and biochemistry.

Properties

CAS No.

222159-14-0

Molecular Formula

C16H23N5O4

Molecular Weight

349.38 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-(cyclopentylamino)-2-methylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H23N5O4/c1-8-18-14(20-9-4-2-3-5-9)11-15(19-8)21(7-17-11)16-13(24)12(23)10(6-22)25-16/h7,9-10,12-13,16,22-24H,2-6H2,1H3,(H,18,19,20)/t10-,12-,13-,16-/m1/s1

InChI Key

SNKCKGGONFMYNX-XNIJJKJLSA-N

Isomeric SMILES

CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCC4

Canonical SMILES

CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC4CCCC4

Origin of Product

United States

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